molecular formula C12H7F3N2O3 B2516399 3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine CAS No. 1276590-18-1

3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B2516399
CAS No.: 1276590-18-1
M. Wt: 284.194
InChI Key: WOERYNAJXOLVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine is an organic compound that features a nitro group, a trifluoromethyl group, and a phenoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine typically involves the following steps:

    Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent quality and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Bases such as sodium hydride and solvents like DMF are commonly used.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine is unique due to the combination of the nitro, trifluoromethyl, and phenoxy groups attached to a pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-nitro-2-[4-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)8-3-5-9(6-4-8)20-11-10(17(18)19)2-1-7-16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOERYNAJXOLVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.